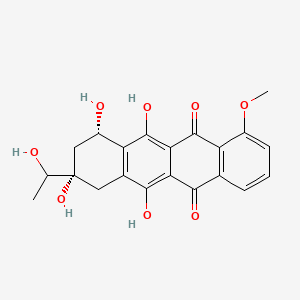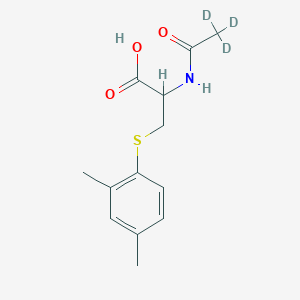
(R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3; 2,4-DPMA-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3, also known as 2,4-DPMA-d3, is a deuterated derivative of a cysteine conjugate. Deuterated compounds are often used in scientific research to study metabolic pathways and mechanisms due to their stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3 typically involves the acetylation of S-(2,4-dimethylphenyl)cysteine with deuterated acetic anhydride. The reaction is usually carried out under mild conditions to preserve the integrity of the deuterium atoms.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product.
Chemical Reactions Analysis
Types of Reactions
(R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce disulfide bonds to thiols.
Substitution: This reaction can involve the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reagents include dithiothreitol or sodium borohydride.
Substitution: Common reagents include alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield thiols.
Scientific Research Applications
(R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3 is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and metabolic pathways.
Biology: Investigating protein interactions and enzyme activities.
Medicine: Developing diagnostic tools and therapeutic agents.
Industry: Producing stable isotopic standards for analytical methods.
Mechanism of Action
The mechanism of action of (R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound may interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2,4-dimethylphenyl)cysteine: The non-deuterated version of the compound.
N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d2: A similar deuterated compound with two deuterium atoms.
N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d4: A similar deuterated compound with four deuterium atoms.
Uniqueness
(R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3 is unique due to its specific isotopic labeling, which provides distinct advantages in tracking and studying metabolic processes. The presence of three deuterium atoms offers a balance between stability and detectability.
Properties
Molecular Formula |
C13H17NO3S |
|---|---|
Molecular Weight |
270.36 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-12(9(2)6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/i3D3 |
InChI Key |
GVCYMYXCWXLIDZ-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC(CSC1=C(C=C(C=C1)C)C)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(C(=O)O)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


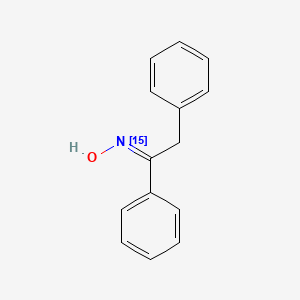
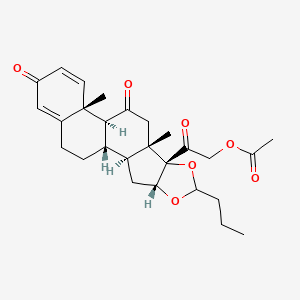
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
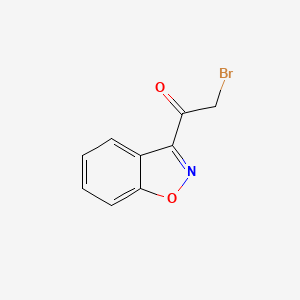
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)

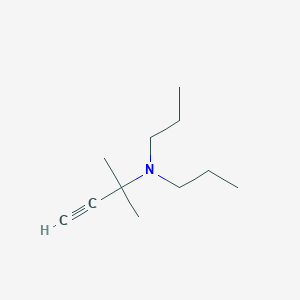
![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)

